Thiocol
Description
Historical Development and Research Evolution
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, commonly known as potassium guaiacolsulfonate, has a rich history spanning more than a century in pharmaceutical applications. This compound was initially developed and utilized primarily as an expectorant for respiratory conditions, helping to thin mucus in the lungs and reduce chest congestion. Despite its long-standing clinical use, the detailed structural characterization and mechanistic understanding of this compound remained somewhat limited until recent decades.
The evolution of research on this compound reflects the broader progression of pharmaceutical science from empirical applications to mechanism-based understanding. Early studies focused primarily on clinical efficacy and basic pharmaceutical properties, while contemporary research has expanded to investigate molecular interactions, crystalline properties, and enzyme inhibition mechanisms. This transition represents a fascinating case study in how traditional pharmaceutical agents can be revisited with modern analytical tools to yield new scientific insights and potential applications.
Significance in Contemporary Scientific Literature
In current scientific literature, benzenesulfonic acid, hydroxymethoxy-, monopotassium salt has garnered renewed interest due to several distinct properties. One significant area of research involves its inhibitory effects on carbonic anhydrase enzymes, which are important regulators of pH and fluid balance in various physiological systems. This inhibitory activity has potential implications for conditions where carbonic anhydrase dysregulation contributes to pathology, including certain respiratory disorders and potentially some forms of cancer.
The compound's unique solid-state properties have also attracted attention in contemporary research. X-ray crystallography studies have revealed interesting structural features, including unusual thermal expansion behavior and complex hydration-dehydration mechanisms. These properties not only provide fundamental insights into solid-state chemistry but also have practical implications for pharmaceutical formulation and stability.
Furthermore, analytical method development for this compound continues to advance, with recent publications describing sophisticated chromatographic techniques for its quantification in complex pharmaceutical formulations. These methodological developments support both quality control in pharmaceutical production and further research into the compound's properties and applications.
Research Challenges and Opportunities
Despite its long history of use, significant challenges remain in the comprehensive understanding of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt. One notable challenge involves the existence of isomeric forms, which complicates structural characterization and quality control. The specific positioning of hydroxyl and methoxy groups on the benzene ring can vary, potentially leading to differences in biological activity and physicochemical properties.
The hydration state of the compound presents another research challenge, as it exists in both hydrated and anhydrous forms with different stability profiles under varying environmental conditions. Understanding the interconversion between these forms is essential for pharmaceutical formulation and storage stability.
These challenges, however, also present significant research opportunities. The compound's enzyme inhibitory properties could be optimized through structural modifications based on mechanistic understanding. Its unique solid-state behavior offers opportunities for fundamental studies in crystal engineering and pharmaceutical materials science. Additionally, the development of advanced analytical methods supports more precise characterization and quality control, enhancing both research capabilities and pharmaceutical applications.
Theoretical Frameworks in Benzenesulfonic Derivative Studies
Several theoretical frameworks guide the study of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt and related derivatives. Structure-activity relationship (SAR) analysis provides a framework for understanding how structural modifications influence biological activity, particularly in the context of enzyme inhibition. Quantitative structure-activity relationship (QSAR) models have been developed to correlate molecular descriptors with biological activities, facilitating the rational design of improved derivatives.
Crystallographic theory offers another important framework for understanding the solid-state properties of this compound, explaining phenomena such as negative thermal expansion and hydration-dehydration mechanisms. This theoretical understanding connects molecular-level interactions to macroscopic properties, informing both fundamental science and practical applications.
Enzyme kinetics and inhibition theory provide a framework for studying the compound's interactions with carbonic anhydrases and other enzymes. These frameworks help elucidate binding mechanisms, inhibition constants, and selectivity profiles, guiding the development of more effective and selective inhibitors.
Structure
3D Structure of Parent
Properties
CAS No. |
1321-14-8 |
|---|---|
Molecular Formula |
C7H9KO6S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
potassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |
InChI |
InChI=1S/C7H8O5S.K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;;/h2-4,8H,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |
InChI Key |
UZXRQGSKGNYWCP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Benzene Derivatives
The synthesis begins with the sulfonation of a substituted benzene precursor. For benzenesulfonic acid derivatives, concentrated sulfuric acid or oleum is typically used to introduce the sulfonic acid group. In the case of hydroxymethoxy-substituted variants, hydroquinone or guaiacol (2-methoxyphenol) serves as the starting material due to their phenolic hydroxyl groups, which direct electrophilic substitution.
Reaction Conditions
-
Temperature : Sulfonation proceeds exothermically at 80–120°C, requiring controlled heating to avoid over-sulfonation.
-
Solvent : Non-polar solvents like n-heptane or cyclohexane are preferred to stabilize intermediates and prevent side reactions.
A patent by outlines a scalable process where hydroquinone undergoes sulfonation using chlorosulfonic acid in n-heptane , yielding 2,5-dihydroxybenzenesulfonic acid as an intermediate. While this method targets a dihydroxy variant, analogous steps apply to hydroxymethoxy derivatives by substituting guaiacol for hydroquinone.
Functional Group Introduction
The hydroxymethoxy group is introduced via alkoxylation or methylation of phenolic intermediates. For example, reacting 2-hydroxybenzenesulfonic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) installs the methoxy group. Subsequent hydrolysis under acidic or basic conditions generates the hydroxymethoxy functionality.
Optimization Challenges
-
Regioselectivity : Ensuring substitution at the para position requires sterically hindered conditions or directing groups.
-
Byproduct Formation : Over-alkylation can occur if reaction times exceed 12 hours, necessitating precise stoichiometric control.
Salt Formation and Purification
Potassium Salt Precipitation
The final step involves neutralizing the sulfonic acid with potassium hydroxide or exchanging cations using potassium salts. A patented method describes treating the sulfonic acid intermediate with potassium 2-ethylhexanoate in ethyl acetate , which precipitates the monopotassium salt due to its low solubility in non-polar solvents.
Critical Parameters
-
Solvent System : A 2:1 mixture of 2-methyltetrahydrofuran (2-MeTHF) and dimethoxyethane (DME) optimizes partitioning efficiency, achieving a distribution coefficient (Dₘ) >50 for similar sulfonic acids.
-
Salt Concentration : Solutions at 80% saturation (e.g., 20 wt% NaCl) prevent phase separation issues while maximizing yield.
Salting-Out Extraction
The ACS study demonstrates that sodium malonate and potassium oxalate significantly enhance phase separation in aqueous-organic systems. For benzenesulfonic acid derivatives, salting-out with K₂HPO₄ achieves >90% recovery in the organic phase, reducing residual DMF or HCl contaminants.
Crystallization
Recrystallization from isopropyl alcohol/water (5:3 v/v) yields high-purity crystals. The patent reports characteristic Powder X-Ray Diffraction (PXRD) peaks at 8.8°, 13.7°, 15.6°, and 30.3° (2θ ±1°), confirming crystalline uniformity (Table 1).
Table 1: PXRD Data for Benzenesulfonic Acid, Hydroxymethoxy-, Monopotassium Salt
| 2θ (°) | Intensity (%) |
|---|---|
| 8.8 | 100 |
| 13.7 | 85 |
| 15.6 | 78 |
| 30.3 | 92 |
Analytical Characterization
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C , with a residual mass of 18% corresponding to potassium sulfate.
Industrial-Scale Production
The patent emphasizes scalability using continuous flow reactors for sulfonation, reducing reaction times from hours to minutes. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic group to a sulfonamide.
Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds. These products have significant applications in pharmaceuticals and industrial chemistry .
Scientific Research Applications
Basic Information
- Chemical Formula : CHKOS
- Molecular Weight : 242.29 g/mol
- CAS Number : 1321-14-8
- IUPAC Name : Potassium 4-hydroxy-3-methoxybenzenesulfonate
Structure and Reactivity
The compound features a sulfonic acid group that enhances its solubility in water and its reactivity in various chemical reactions. Its hydroxymethoxy group contributes to its nucleophilic character, making it a valuable reagent in organic synthesis .
Synthetic Routes
- Sulfonation : The initial step involves the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid.
- Hydroxymethoxy Group Introduction : This is achieved through a reaction with methoxy compounds under controlled conditions.
- Formation of Monopotassium Salt : The resulting compound is treated with potassium hydroxide to yield the monopotassium salt.
Industrial Production
Industrial synthesis typically employs large-scale processes to ensure high yield and purity. The method involves treating benzene with sulfuric acid followed by neutralization with potassium hydroxide .
Chemistry
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other functionalized compounds. Its role as a catalyst in various chemical reactions enhances its utility in synthetic organic chemistry .
Biology
The compound is studied for its potential inhibitory effects on human carbonic anhydrases, enzymes involved in physiological processes such as respiration and fluid balance. This property makes it a candidate for therapeutic applications, particularly in respiratory conditions where enzyme inhibition could provide relief through expectorant effects .
Pharmaceutical Applications
In the pharmaceutical industry, benzenesulfonic acid derivatives are explored for their therapeutic properties. The compound's ability to act as an expectorant positions it as a potential treatment for conditions like asthma and chronic obstructive pulmonary disease (COPD) by facilitating mucus clearance from the respiratory tract .
Industrial Applications
The compound is utilized in the production of detergents and surfactants due to its surfactant properties. Its ability to enhance solubility makes it effective in formulations requiring homogeneous mixtures .
Case Study 1: Therapeutic Potential
Research has indicated that benzenesulfonic acid derivatives exhibit significant inhibitory activity against carbonic anhydrases. A study demonstrated that these compounds could effectively reduce enzyme activity in vitro, suggesting potential applications in treating respiratory diseases.
Case Study 2: Industrial Use
In industrial settings, potassium guaiacolsulfonate has been successfully used as a surfactant in detergent formulations. Its effectiveness has been validated through comparative studies showing superior performance over traditional surfactants under specific conditions .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt involves its interaction with specific molecular targets. For instance, its inhibitory effect on human carbonic anhydrases is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function. This interaction disrupts the enzyme’s activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: 4-Hydroxy-3-Methoxybenzenesulfonic Acid Monopotassium Salt
CAS No.: 16241-25-1 Molecular Formula: C₇H₇KO₅S Molecular Weight: 242.29 g/mol Key Differences:
- Substituent positions: Hydroxyl at 4-position, methoxy at 3-position.
- Acidity : The para-hydroxyl group (4-position) may exhibit stronger acidity compared to the meta-hydroxyl (3-position) in the original compound due to resonance stabilization differences.
- Applications : Used in organic synthesis and as a hydrotropic agent in detergents. Its solubility profile is similar to the original compound .
Hemihydrate Form: Potassium Hydroxymethoxybenzenesulfonate Hemihydrate
CAS No.: 78247-49-1 Molecular Formula: C₇H₇KO₅S·0.5H₂O Molecular Weight: ~251.30 g/mol (including water) Key Differences:
- Hydration State : Contains 0.5 molecules of water, improving crystallinity and stability.
- Pharmaceutical Relevance : Preferred in solid-dose formulations due to enhanced purity and processing efficiency .
Structural Analog: 4-Sulfobenzoic Acid Monopotassium Salt
CAS No.: 5399-63-3 Molecular Formula: C₇H₅KO₅S Molecular Weight: 240.27 g/mol Key Differences:
- Functional Groups : Replaces the hydroxymethoxy group with a carboxylic acid (-COOH) at the 4-position.
- Acidity : Exhibits dual acidity (sulfonic and carboxylic acid groups), resulting in a lower pH in aqueous solutions.
- Applications : Used as a catalyst in resin production and electroplating solutions .
Sodium Salt Derivative: 5-Acetyl-4-Hydroxy-2-Methoxybenzenesulfonic Acid Monosodium Salt
CAS No.: 827610-11-7 Molecular Formula: C₉H₁₀NaO₆S Molecular Weight: 269.23 g/mol Key Differences:
- Substituents : Additional acetyl (-COCH₃) group at the 5-position.
- Counterion : Sodium instead of potassium, reducing solubility in water.
- Applications : Investigated for its lipophilic properties in drug delivery systems .
Halogenated Derivative: 2-Iodo-5-Methylbenzenesulfonic Acid Potassium Salt
CAS No.: 1093215-92-9 Molecular Formula: C₇H₇IO₃SK Molecular Weight: 344.21 g/mol Key Differences:
- Substituents : Iodo (-I) at the 2-position and methyl (-CH₃) at the 5-position.
- Reactivity : The iodine atom increases susceptibility to nucleophilic substitution.
- Environmental Impact: Potential regulatory restrictions due to halogen content .
Key Findings and Implications
- Positional Isomerism : Affects acidity and solubility, influencing applications in pharmaceuticals versus industrial chemistry .
- Hydration State : Enhances stability for solid-dose drugs but may reduce solubility .
- Functional Group Variations : Carboxylic acid derivatives (e.g., 4-sulfobenzoic acid) are more acidic, while halogenated derivatives face stricter environmental regulations .
- Counterion Choice : Sodium salts generally have lower solubility than potassium salts, impacting formulation strategies .
Biological Activity
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt (CAS Number: 1321-14-8) is a compound of significant interest in various fields of chemistry and biology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is a derivative of benzenesulfonic acid characterized by the presence of a hydroxymethoxy group. This modification enhances its solubility and reactivity in aqueous solutions, making it suitable for various applications in biochemical processes and industrial uses.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and physiological processes:
- Enzyme Inhibition : It has been shown to inhibit human carbonic anhydrases, which are crucial for regulating pH and fluid balance in the body. The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting physiological processes such as respiration and renal function.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could protect cells from oxidative stress .
1. Inhibition Studies
Research has demonstrated that benzenesulfonic acid, hydroxymethoxy-, monopotassium salt effectively inhibits carbonic anhydrases. A study reported that the compound's binding affinity leads to a significant reduction in enzyme activity, which could be beneficial in conditions where modulation of carbonic anhydrase activity is desired, such as respiratory diseases.
2. Therapeutic Applications
The compound is being investigated for potential therapeutic applications:
Comparative Analysis
To understand the uniqueness of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sodium Benzenesulfonate | Simple sulfonate | Mild antimicrobial properties |
| Potassium Guaiacolsulfonate | Hydroxy group | Antioxidant and anti-inflammatory effects |
| Benzenesulfonic Acid | Basic sulfonic acid | Used as a reagent in organic synthesis |
This table illustrates that while other sulfonates may have overlapping applications, the specific hydroxymethoxy functional group in benzenesulfonic acid, hydroxymethoxy-, monopotassium salt enhances its solubility and reactivity, potentially leading to unique biological activities.
Case Study 1: In Vitro Antioxidant Activity
A study evaluated the antioxidant capacity of various compounds including benzenesulfonic acid derivatives using the DPPH free radical scavenging assay. The results indicated that this compound demonstrated significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene .
Case Study 2: Analgesic Properties
In animal models, the compound was tested for its analgesic effects using the acetic acid-induced writhing method. Results showed a notable reduction in writhing responses at varying doses (200 mg/kg to 600 mg/kg), suggesting potential pain-relieving properties .
Q & A
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the positions of the hydroxymethoxy and sulfonic acid groups on the benzene ring .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonate (S=O stretching at ~1200 cm⁻¹) and hydroxyl/methoxy groups .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. For example, electrospray ionization (ESI-MS) can detect the monopotassium adduct ([M+K]⁺) .
- X-ray Diffraction (XRD) : Resolves crystal structure, including potassium coordination and hydrogen-bonding networks .
Advanced: How does the hydroxymethoxy group influence reactivity in sulfonation or metal-ion interactions?
Answer:
The hydroxymethoxy (-OCH₂OH) group:
- Enhances solubility in polar solvents via hydrogen bonding, critical for aqueous-phase reactions .
- Modulates acidity : The hydroxyl group (pKa ~10–12) can deprotonate under basic conditions, forming a phenoxide ion that chelates metal ions (e.g., Fe³⁺, Cu²⁺) .
- Directs electrophilic substitution : The electron-donating methoxy group may steer sulfonation to specific positions (e.g., para to the hydroxy group) .
Methodological Insight : Use UV-Vis titration to quantify metal-binding constants, and DFT calculations to model electronic effects .
Basic: What are the solubility properties of this compound?
Answer:
- Aqueous solubility : High due to the hydrophilic sulfonate (-SO₃⁻K⁺) and hydroxymethoxy groups. Solubility increases with pH (up to 50 g/L at pH 10) .
- Organic solvents : Limited solubility in non-polar solvents (e.g., hexane). Moderately soluble in DMSO or methanol (<5 g/L) .
Practical Note : Pre-saturate solvents with potassium ions to avoid salt precipitation during recrystallization .
Advanced: How to analyze its interactions with metal ions for catalytic or biomedical applications?
Answer:
- Electron Paramagnetic Resonance (EPR) : Detects radical species formed during redox reactions with transition metals (e.g., Fe³⁺ → Fe²⁺) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for metal complexes .
- X-ray Absorption Spectroscopy (XAS) : Probes coordination geometry (e.g., octahedral vs. tetrahedral) around potassium or chelated metals .
Example : In Fe³⁺ systems, a 1:2 (metal:ligand) complex forms, confirmed by Job’s plot analysis .
Basic: What are standard synthetic routes for this monopotassium salt?
Answer:
- Step 1 : Sulfonation of hydroxyanisole (methoxyphenol) with fuming sulfuric acid at 80–100°C to introduce the sulfonic acid group .
- Step 2 : Neutralization with potassium hydroxide (KOH) to form the monopotassium salt. Excess KOH is avoided to prevent di-potassium byproducts .
- Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity .
Advanced: How to resolve contradictions in reported catalytic efficiencies?
Answer:
Discrepancies may arise from:
- Impurity profiles : Trace metals (e.g., Fe²⁺) in commercial samples can skew catalytic activity. Use ICP-MS to quantify impurities .
- pH dependence : Catalytic efficiency peaks at pH 7–8. Compare studies under standardized buffered conditions .
- Statistical validation : Apply ANOVA to replicate experiments (n ≥ 5) and identify outliers .
Basic: What safety precautions are required when handling this compound?
Answer:
- Skin/Eye Protection : Wear nitrile gloves and goggles. The compound is a moderate irritant (GHS Category 2) .
- Inhalation Risk : Use a fume hood during synthesis; dust particles can cause respiratory irritation .
- Environmental Hazard : Biodegradable but may inhibit aquatic microbes at >10 mg/L. Treat waste with activated carbon .
Advanced: What computational models predict its behavior in biological systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model membrane permeability (logP ~-1.2) and interactions with lipid bilayers .
- Docking Studies : Predict binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the sulfonate group’s affinity for catalytic pockets .
- QSAR Models : Relate substituent effects (e.g., methoxy vs. ethoxy) to antioxidant activity (IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
